molecular formula C7H10N2O B127763 N-But-3-yn-2-ylaziridine-1-carboxamide CAS No. 142238-09-3

N-But-3-yn-2-ylaziridine-1-carboxamide

Cat. No. B127763
M. Wt: 138.17 g/mol
InChI Key: MQMWIEMNJWVLES-UHFFFAOYSA-N
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Description

N-But-3-yn-2-ylaziridine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is known for its high reactivity and ability to form stable complexes with a variety of molecules. N-But-3-yn-2-ylaziridine-1-carboxamide is particularly interesting because of its potential as a versatile building block for the synthesis of a wide range of compounds. In

Scientific Research Applications

N-But-3-yn-2-ylaziridine-1-carboxamide has been studied extensively in scientific research due to its potential applications in a wide range of fields. One of the most promising applications is in the synthesis of novel compounds with potential therapeutic properties. For example, N-But-3-yn-2-ylaziridine-1-carboxamide has been used as a building block for the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

The mechanism of action of N-But-3-yn-2-ylaziridine-1-carboxamide is not well understood, but it is believed to involve the formation of stable complexes with target molecules. These complexes can then interact with other molecules in the body, leading to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

N-But-3-yn-2-ylaziridine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models of disease. It has also been shown to have antiviral properties, making it a potential candidate for the development of new antiviral drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-But-3-yn-2-ylaziridine-1-carboxamide for lab experiments is its high reactivity and versatility as a building block for the synthesis of novel compounds. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on N-But-3-yn-2-ylaziridine-1-carboxamide. One promising area is the development of new compounds with therapeutic properties, such as anti-cancer or anti-inflammatory drugs. Another area of interest is the study of the mechanism of action of N-But-3-yn-2-ylaziridine-1-carboxamide and its potential interactions with other molecules in the body. Finally, there is also potential for the development of new synthetic methods for the production of N-But-3-yn-2-ylaziridine-1-carboxamide and related compounds.
Conclusion
In conclusion, N-But-3-yn-2-ylaziridine-1-carboxamide is a unique and versatile chemical compound with potential applications in a wide range of scientific research fields. Its high reactivity and ability to form stable complexes make it a valuable building block for the synthesis of novel compounds with therapeutic properties. While there is still much to be learned about its mechanism of action and potential interactions with other molecules in the body, the future of research on N-But-3-yn-2-ylaziridine-1-carboxamide looks promising.

Synthesis Methods

The synthesis of N-But-3-yn-2-ylaziridine-1-carboxamide involves the reaction of but-3-yn-2-ol with aziridine-1-carboxylic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The yield of the reaction is typically high, and the product can be purified using standard techniques such as chromatography or recrystallization.

properties

IUPAC Name

N-but-3-yn-2-ylaziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6(2)8-7(10)9-4-5-9/h1,6H,4-5H2,2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWIEMNJWVLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-But-3-yn-2-ylaziridine-1-carboxamide

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